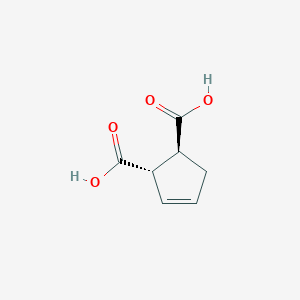
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral organic compound with a cyclopentene ring structure substituted with two carboxylic acid groups at the 1 and 2 positions
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentene: One common synthetic route involves the oxidation of cyclopentene to form cyclopentene-1,2-dicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Chiral Resolution: To obtain the (1S,2S)-enantiomer, chiral resolution techniques can be employed. This involves the separation of enantiomers using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be used to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the double bond in the cyclopentene ring to a diol or further oxidizing the carboxylic acid groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are used.
Major Products Formed:
Oxidation: Cyclopentane-1,2-diol, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol, cyclopentene-1,2-dicarboxylic aldehyde.
Substitution: Cyclopentene-1,2-dicarboxylic acid methyl ester, cyclopentene-1,2-dicarboxylic acid amide.
Scientific Research Applications
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclopentene-1,2-dicarboxylic acid: Similar structure but without the stereochemistry.
Cyclopentane-1,2-dicarboxylic acid: Similar but fully saturated ring structure.
Cyclohexene-1,2-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness: (1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for applications requiring precise molecular recognition and activity.
Properties
CAS No. |
733748-94-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
IBSNFLVUBSCLPL-WHFBIAKZSA-N |
Isomeric SMILES |
C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O |
Canonical SMILES |
C1C=CC(C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


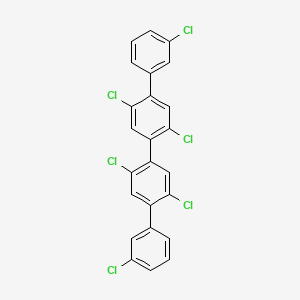
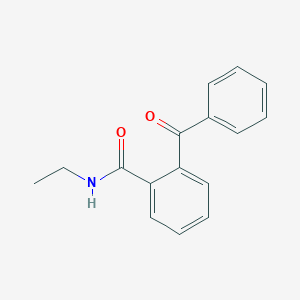
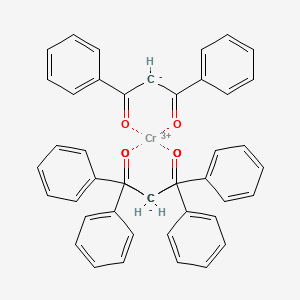
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
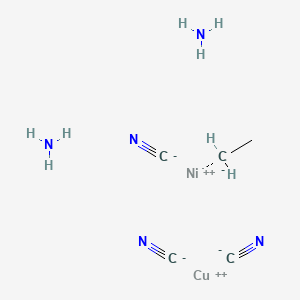
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)

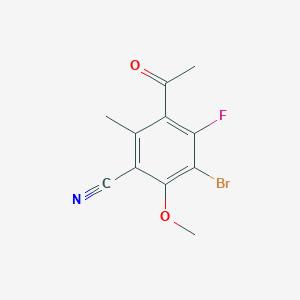
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
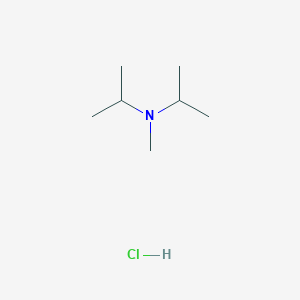
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
